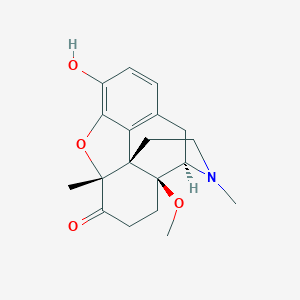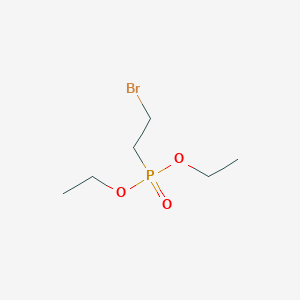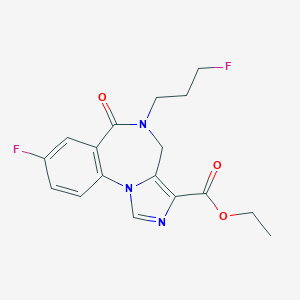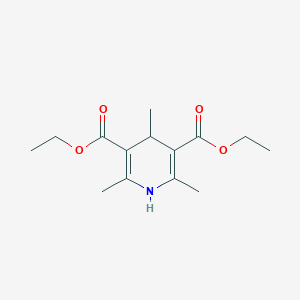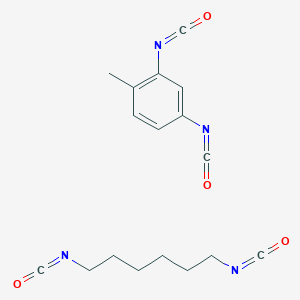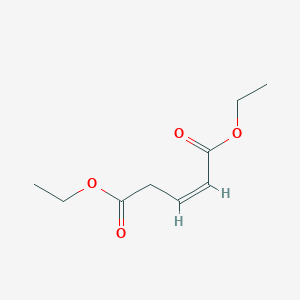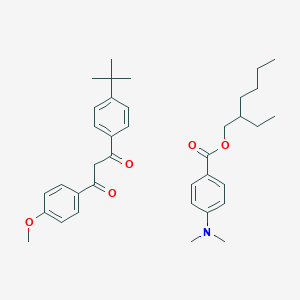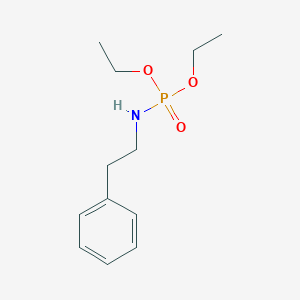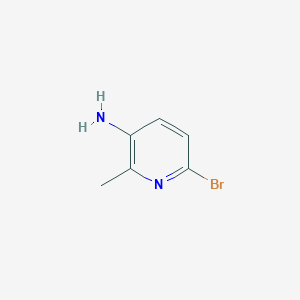
6-溴-2-甲基吡啶-3-胺
描述
6-Bromo-2-methylpyridin-3-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure with one nitrogen atom. The specific structure of 6-Bromo-2-methylpyridin-3-amine includes a bromine atom at the sixth position, a methyl group at the second position, and an amine group at the third position of the pyridine ring.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep chemical reactions. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 6-Bromo-2-methylpyridin-3-amine . Additionally, the synthesis of 2-Amino-6-bromopyridine, a closely related compound, has been achieved through a sequence of diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, which may offer insights into potential synthetic routes for 6-Bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by their aromatic ring and substituents. The presence of a bromine atom in the structure can significantly influence the reactivity and interaction of the molecule with other chemical entities. For example, the crystal structure of a complex involving a bromopyridine derivative revealed long ligand-to-metal distances, indicating the influence of the bromine substituent on the molecular geometry .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including aminations, substitutions, and ring transformations. The reactivity of the bromine atom in the pyridine ring can lead to substitutions producing amino derivatives or cine-substitutions resulting in different pyridine isomers . Moreover, the presence of an amine group can facilitate the formation of ligands for specific protein domains, as seen in the case of 3-amino-2-methylpyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methylpyridin-3-amine would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the amine group could affect its solubility and basicity. Electrocatalytic carboxylation studies of related compounds, such as 2-amino-5-bromopyridine, have shown that these reactions can be carried out under mild conditions, avoiding the use of volatile and toxic solvents, which may also be applicable to 6-Bromo-2-methylpyridin-3-amine .
科学研究应用
环转化和胺化
- 研究表明,2-卤代吡啶的 6-取代衍生物与液氨中的亲核试剂(如钾酰胺)反应会导致环转化和胺化。这些过程导致形成 4-氨基-2-甲基嘧啶等化合物,展示了卤代吡啶在合成有机化学中的用途 (Hertog, Plas, Pieterse, & Streef, 2010)。
胺化反应
- 已经探索了异构二溴吡啶在液氨中与钾酰胺的胺化反应,表明形成二氨基吡啶或它们的混合物,在某些情况下,仅生成 4-氨基-2-甲基嘧啶。这突出了二溴吡啶在合成胺化吡啶衍生物中的战略用途 (Streef & Hertog, 2010)。
吡啶衍生物的合成
- 钯催化的铃木交叉偶联反应已被用于从市售的 5-溴-2-甲基吡啶-3-胺开始高效合成新型吡啶衍生物。该方法展示了该化合物作为前体在创建具有医学和工业潜在应用的生物活性分子和材料中的作用 (Ahmad et al., 2017)。
机理研究
- 对钯配合物催化的多卤代吡啶反应的研究提供了对选择性胺化过程的见解,进一步强调了溴代吡啶在有机合成中的反应性和应用 (Ji, Li, & Bunnelle, 2003)。
安全和危害
未来方向
The future directions of 6-Bromo-2-methylpyridin-3-amine research could involve the development of an improved, scalable second-generation route furnishing 1 in only 3 steps from the readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .
作用机制
Target of Action
It is suggested that it can be used as factor d inhibitors , which play a crucial role in the alternative pathway of the complement system, a part of the immune system.
Mode of Action
As a potential factor D inhibitor, it may interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2-methylpyridin-3-amine are likely related to the immune and inflammatory responses, given its potential role as a factor D inhibitor . Factor D is a part of the alternative pathway of the complement system, and its inhibition can prevent the formation of the C3-convertase, thereby reducing the downstream effects such as inflammation and cell lysis.
Result of Action
The molecular and cellular effects of 6-Bromo-2-methylpyridin-3-amine’s action are likely related to the modulation of immune and inflammatory responses due to its potential role as a factor D inhibitor . By inhibiting factor D, it may prevent the activation of the complement system, thereby reducing inflammation and potential cell damage.
Action Environment
The action, efficacy, and stability of 6-Bromo-2-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere . These conditions can help maintain the stability of the compound and ensure its efficacy when used.
属性
IUPAC Name |
6-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJSZELCWGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560031 | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-amine | |
CAS RN |
126325-47-1 | |
| Record name | 6-Bromo-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



